2,6-Dichloroquinoline-3-carbonitrile
Overview
Description
2,6-Dichloroquinoline-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound, and is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyano group at the 3 position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in dimethylformamide (DMF) to afford the respective 2-chloro-3-cyanoquinoline . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale chlorination and nitrile formation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 2,6-dichloroquinoline-3-amine.
Oxidation: Formation of 2,6-dichloroquinoline N-oxide.
Scientific Research Applications
2,6-Dichloroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinoline-3-carbonitrile is not well-documented. its biological effects are likely mediated through interactions with cellular targets such as enzymes or receptors. The presence of the cyano group and chlorine atoms may contribute to its reactivity and binding affinity to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbonitrile
- 2-Chloro-7-methoxyquinoline-3-carbonitrile
- 2-Chloro-6-methylquinoline-3-carbonitrile
- 2,6-Dichloro-3-methylquinoline
- 2,6-Dichloro-8-methylquinoline-3-carbonitrile
Uniqueness
2,6-Dichloroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the cyano group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,6-dichloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYMWFVJDUOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588991 | |
Record name | 2,6-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-61-0 | |
Record name | 2,6-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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